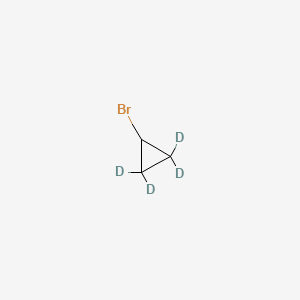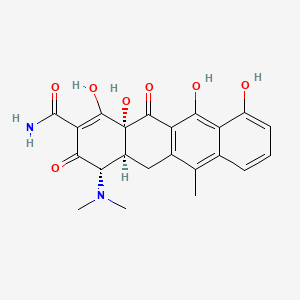
Wood/'s alloy-fusible stick
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wood’s alloy, also known as Wood’s Metal Alloy Sticks, is a metal alloy that is useful for soldering and making custom metal parts . It is also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158 . The alloy is composed of Cadmium (12.5%), Bismuth (50%), Lead (25%), and Tin (12.5%) .
Synthesis Analysis
Wood’s alloy is a fusible alloy, meaning it has a low melting point, which allows it to be used as a helper material to achieve certain functions . The alloy is typically used in manufacturing processes where it can be easily attached onto workpieces and then quickly melted and removed afterward .
Chemical Reactions Analysis
Research on fusible and liquid metals, including Wood’s alloy, has a history spanning two millennia . The transition from simple alloys to highly fusible and room temperature liquid metals has been a significant advancement in this field .
Aplicaciones Científicas De Investigación
Soldering and Making Custom Metal Parts
Wood’s alloy is useful for soldering and making custom metal parts . Its low melting point of approximately 70 °C (158 °F) makes it ideal for these applications .
Medical Radiation Treatment
In the field of medical radiation treatment, Wood’s alloy is used to make custom-shaped apertures and blocks . These are used for creating electron-beam cutouts and lung blocks .
Key Casting
Wood’s alloy can be used to make casts of keys that are hard to otherwise duplicate . This is particularly useful in locksmithing and security applications .
Heat-Transfer Medium
Like other fusible alloys, Wood’s metal can be used as a heat-transfer medium in hot baths . Hot baths with Rose’s and Wood’s metals are not used routinely but are employed at temperatures above 220 °C (428 °F) .
Carbon-Neutral Technologies
The advantages of gallium- and bismuth-based liquid metals, such as their high fluidity, low melting point, high thermal/electrical conductivity, unique chemical properties, non-flammability, and nontoxic characteristics, render them highly attractive for the development of advanced carbon-neutral technologies .
Electrical Conductivity Measurements
Wood’s alloy is often used in scientific research to measure electrical conductivity . Its unique composition and properties make it an ideal material for these types of measurements .
Mecanismo De Acción
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
Safety and Hazards
Wood’s alloy is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if inhaled and suspected of causing genetic defects. It may cause cancer and is suspected of damaging fertility or the unborn child. It is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
| { "Design of the Synthesis Pathway": "Wood's alloy-fusible stick can be synthesized by a simple melting and casting process. The starting materials are melted together in a crucible and then poured into a mold to form the desired shape of the fusible stick.", "Starting Materials": [ "Bismuth (Bi)", "Lead (Pb)", "Tin (Sn)", "Cadmium (Cd)" ], "Reaction": [ "Step 1: Weigh out the desired amounts of bismuth, lead, tin, and cadmium and add them to a crucible.", "Step 2: Heat the crucible using a furnace or other heat source until the metals are completely melted and mixed together.", "Step 3: Pour the molten metal into a mold to form the desired shape of the fusible stick.", "Step 4: Allow the metal to cool and solidify in the mold.", "Step 5: Remove the solidified fusible stick from the mold and trim any excess metal.", "Step 6: Test the fusible stick to ensure it has the desired melting point and other properties." ] } | |
Número CAS |
8049-22-7 |
Nombre del producto |
Wood/'s alloy-fusible stick |
Fórmula molecular |
Cd12Sn2 |
Peso molecular |
1586.388 |
Nombre IUPAC |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
Clave InChI |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Sinónimos |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



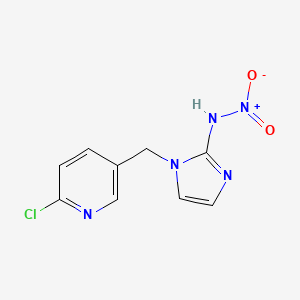
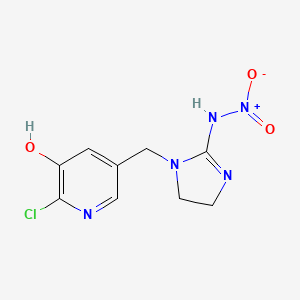

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

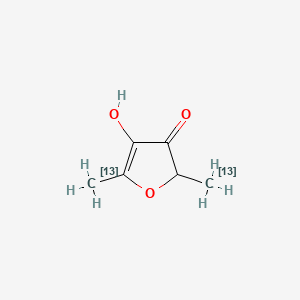
![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
